(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone

Description

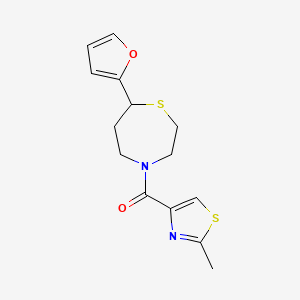

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone is a heterocyclic compound featuring a 1,4-thiazepane ring fused with a furan moiety and a 2-methylthiazole ketone group. Its molecular architecture combines sulfur- and oxygen-containing heterocycles, which are often associated with diverse biological activities, including kinase inhibition and antimicrobial properties. The compound’s structural complexity necessitates advanced synthetic and analytical techniques, such as NMR spectroscopy and X-ray crystallography, for characterization .

Properties

IUPAC Name |

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S2/c1-10-15-11(9-20-10)14(17)16-5-4-13(19-8-6-16)12-3-2-7-18-12/h2-3,7,9,13H,4-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSTYYMRJRLCOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCC(SCC2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that 2-aminothiazole anticancer agents, which share a similar structure, target specific advanced mechanisms of action with a favorable therapeutic index in the field of oncology-related drug discovery.

Mode of Action

Furan derivatives have been associated with muscle relaxant activity, acting by abolishing excitation-contraction coupling in muscle cells.

Biochemical Pathways

Thiazole, a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, is a significant platform in a number of medicinally relevant molecules. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems.

Biological Activity

The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone, with the molecular formula C14H16N2O2S2 and a molecular weight of approximately 308.41 g/mol, has attracted significant attention due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, interaction mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazepane ring fused with furan and thiazole moieties. This unique structure contributes to its diverse chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O2S2 |

| Molecular Weight | 308.41 g/mol |

| Purity | Typically ≥ 95% |

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. A common synthetic route includes:

- Formation of Thiazepane Ring : Utilizing piperidine-mediated condensation to create the thiazepane structure.

- Introduction of Furan and Thiazole Moieties : Reacting appropriate precursors under controlled conditions to yield the final compound.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For example, it demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli in vitro.

- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines, such as breast and lung cancer cells. Mechanistic studies indicate that it may interact with cellular signaling pathways related to cell survival and growth.

- Enzyme Inhibition : Interaction studies reveal that the compound can bind to enzymes involved in critical metabolic pathways. For instance, it has been shown to inhibit certain kinases, which are crucial for tumor progression.

Case Studies

Several case studies highlight the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against pathogenic bacteria.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL against tested strains.

-

Evaluation of Anticancer Properties :

- Objective : To investigate the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was used to measure cell viability.

- Results : The compound reduced cell viability by over 50% at concentrations of 20 µM in MCF-7 breast cancer cells.

-

Mechanism of Action Studies :

- Objective : To elucidate the mechanism behind its anticancer effects.

- Methodology : Flow cytometry was used to analyze apoptosis markers.

- Results : Induction of apoptosis was confirmed through increased annexin V staining in treated cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analog: (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(morpholino)methanone

Key Differences :

- Substituent Variation: The morpholino group replaces the 2-methylthiazol-4-yl ketone, altering electronic properties and solubility. Morpholine’s oxygen-rich structure enhances hydrophilicity compared to the sulfur-containing thiazole.

- Safety Profile: Safety guidelines for the morpholino analog emphasize precautions such as avoiding heat sources (P210) and ensuring proper handling (P201, P202) .

Table 1: Substituent Impact on Physicochemical Properties

Comparison with Benzo[b]thiophen-Based Compounds

Compounds 7f and 8a from share synthetic methodologies but differ in core structures:

- 7f : Features a benzo[b]thiophen-2-yl group and a 4-nitrophenylpiperazine side chain.

- 8a : Includes a 4,7-dimethoxybenzo[b]thiophen-2-yl group and a phenylpiperazine moiety.

Thermal Stability :

- 7f and 8a exhibit melting points of 138–141°C and 148–149°C, respectively. The thiazepane-thiazole compound’s melting point is unreported but expected to differ based on crystallinity influenced by the thiazole ring.

Analytical Techniques and Software Utilization

- X-ray Crystallography : Tools like Mercury () enable structural visualization and comparison of bond lengths/angles, critical for assessing conformational stability in analogs.

- Refinement Software : SHELX () is widely used for small-molecule refinement, suggesting its applicability for resolving the target compound’s crystal structure .

Research Implications and Gaps

- Safety Data: The morpholino analog’s safety guidelines () highlight the need for similar studies on the thiazole variant, particularly regarding thermal stability and reactivity.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.